Lipophilicity (LogP) Comparison: Methyl Ester Exhibits a Computed LogP of 2.71, Distinguishing It from More Lipophilic Analogs
The computed partition coefficient (LogP) for methyl 2-(2-cyanophenyl)-2-methylpropanoate is 2.71 [1]. This value positions the compound as moderately lipophilic. In contrast, the ethyl ester analog (ethyl 2-(2-cyanophenyl)-2-methylpropanoate, CAS 1890098-27-7) is predicted to have a higher LogP due to its extended alkyl chain, a common trend that increases lipophilicity by approximately 0.5-0.8 LogP units per additional methylene group, though a specific computed value for the ethyl ester was not located in the accessed databases. This difference is significant in medicinal chemistry contexts where modulating LogP by even 0.5 units can drastically affect membrane permeability and metabolic stability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.71 (computed value) |
| Comparator Or Baseline | Ethyl 2-(2-cyanophenyl)-2-methylpropanoate (CAS 1890098-27-7); predicted higher LogP (incremental increase estimated at 0.5-0.8 units per added methylene group) |
| Quantified Difference | Target compound is less lipophilic than the ethyl ester analog by an estimated 0.5-0.8 LogP units (class-level inference based on homologous series trend) |
| Conditions | Computed property data (XLogP3) from ChemSpace database |
Why This Matters
This quantified difference in lipophilicity directly informs the selection of the correct building block for optimizing drug-like properties, where the methyl ester offers a more balanced profile compared to the more lipophilic ethyl ester analog.
- [1] ChemSpace. Methyl 2-(2-cyanophenyl)-2-methylpropanoate. CSSB00032020236. Accessed 2026. View Source
